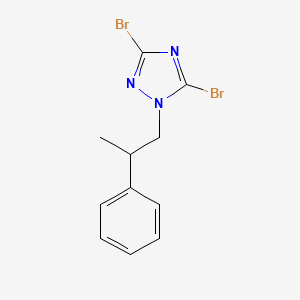
3,5-Dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole is a chemical compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is characterized by the presence of two bromine atoms at the 3rd and 5th positions, a phenylpropyl group at the 1st position, and a triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
科学的研究の応用
3,5-Dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for designing new drugs with potential antimicrobial, antifungal, and anticancer activities.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Material Science: Utilized in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Agricultural Chemistry: Explored for its potential as a pesticide or herbicide due to its biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole can be achieved through various synthetic routes. One common method involves the bromination of 1-(2-phenylpropyl)-1H-1,2,4-triazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
3,5-Dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The phenylpropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of phenylpropyl ketones or carboxylic acids.
Reduction: Formation of dihydrotriazoles.
作用機序
The mechanism of action of 3,5-Dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the triazole ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The phenylpropyl group may enhance the compound’s lipophilicity, facilitating its penetration into cells and tissues.
類似化合物との比較
Similar Compounds
- 3,5-Dibromo-1-(2-phenylethyl)-1H-1,2,4-triazole
- 3,5-Dibromo-1-(2-phenylbutyl)-1H-1,2,4-triazole
- 3,5-Dibromo-1-(2-phenylpropyl)-1H-1,2,3-triazole
Uniqueness
3,5-Dibromo-1-(2-phenylpropyl)-1H-1,2,4-triazole is unique due to its specific substitution pattern on the triazole ring and the presence of the phenylpropyl group. This unique structure imparts distinct biological activities and chemical reactivity compared to other similar compounds. The presence of two bromine atoms enhances its potential for further functionalization and derivatization, making it a valuable compound in various research fields.
特性
IUPAC Name |
3,5-dibromo-1-(2-phenylpropyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Br2N3/c1-8(9-5-3-2-4-6-9)7-16-11(13)14-10(12)15-16/h2-6,8H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQISARSMEIQGRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(=NC(=N1)Br)Br)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Br2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3,5-Dibromo-1-[2-(4-fluorophenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B6344540.png)
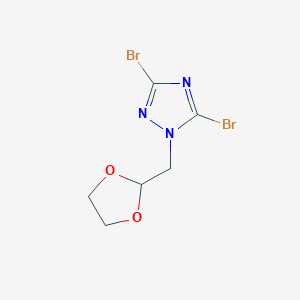
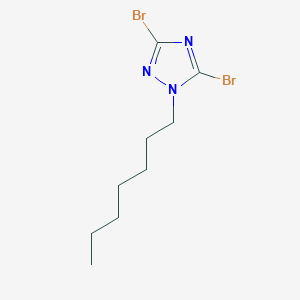
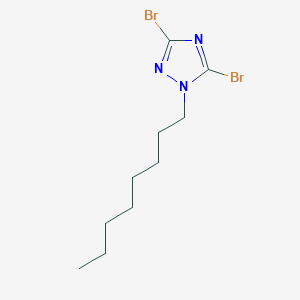
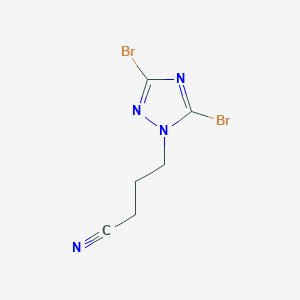
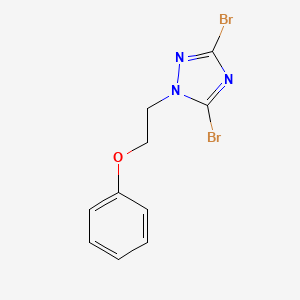
![3,5-Dibromo-1-[2-(1,3-dioxolan-2-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B6344593.png)
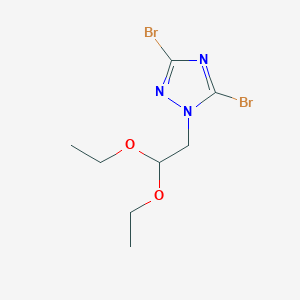
![3,5-Dibromo-1-[2-(1,3-dioxan-2-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B6344601.png)
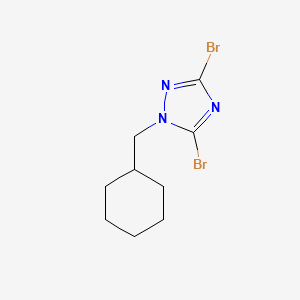
![3,5-Dibromo-1-[(3-nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344609.png)
![3,5-Dibromo-1-[(2,4,5-trifluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344624.png)
![3,5-Dibromo-1-[(4-chloro-3-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344634.png)
![3,5-Dibromo-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6344636.png)
